ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-4-14-25(15-5-2)32(28,29)17-12-10-16(11-13-17)21(26)24-22-20(23(27)30-6-3)18-8-7-9-19(18)31-22/h4-5,10-13H,1-2,6-9,14-15H2,3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHJLIUXHYDLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of ETHYL 2-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE .
Biological Activity
Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure combines elements that may contribute to various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The incorporation of sulfamoyl and benzamide moieties enhances its potential interactions with biological targets.
Structural Formula
The molecular formula of the compound can be represented as follows:
Biological Activity Overview
Research on similar compounds indicates promising biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown inhibitory effects on various cancer cell lines.
- Antimicrobial Properties : The presence of sulfamoyl groups is often associated with antibacterial and antifungal activities.
1. Anticancer Activity
A study evaluated the cytotoxic effects of related cyclopentathiophene derivatives against several cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines, suggesting that modifications in the structure could enhance anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6b | HepG2 | 12.5 |
| 6b | MCF-7 | 15.3 |
| 6b | BCG-823 | 10.7 |
2. Antimicrobial Activity
Another study focused on compounds structurally similar to this compound. The results showed effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM for selected derivatives .
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 |
| 6e | Mycobacterium tuberculosis | 1.95 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in tumor growth and proliferation.
- DNA Interaction : The compound's structure suggests potential interactions with DNA or RNA, affecting nucleic acid synthesis and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
